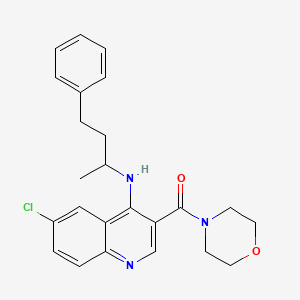

6-chloro-3-(morpholine-4-carbonyl)-N-(4-phenylbutan-2-yl)quinolin-4-amine

Description

Chemical Structure: The compound features a quinoline core substituted with:

- 6-Chloro group: Enhances electron-withdrawing properties and influences binding interactions.

- 3-Morpholine-4-carbonyl: A polar substituent that improves solubility and modulates pharmacokinetics.

- N-(4-Phenylbutan-2-yl)amine: A bulky hydrophobic group at position 4, likely affecting receptor binding and metabolic stability.

Properties

IUPAC Name |

[6-chloro-4-(4-phenylbutan-2-ylamino)quinolin-3-yl]-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26ClN3O2/c1-17(7-8-18-5-3-2-4-6-18)27-23-20-15-19(25)9-10-22(20)26-16-21(23)24(29)28-11-13-30-14-12-28/h2-6,9-10,15-17H,7-8,11-14H2,1H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIXWIZLASXFHQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(morpholine-4-carbonyl)-N-(4-phenylbutan-2-yl)quinolin-4-amine typically involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation in the presence of sodium carbonate . This method ensures the formation of the desired quinoline scaffold with high efficiency.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

Oxidation: Typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Commonly performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Involves nucleophilic or electrophilic substitution reactions, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.

Scientific Research Applications

The compound has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a therapeutic agent in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-3-(morpholine-4-carbonyl)-N-(4-phenylbutan-2-yl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound’s quinoline scaffold allows it to bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Identifiers :

- Molecular Formula : C₂₄H₂₆ClN₃O₂

- Molecular Weight : 423.94 g/mol

- InChIKey : SIXWIZLASXFHQI-UHFFFAOYSA-N

- SMILES : C(C1=C(NC(C)CCC2=CC=CC=C2)C2C(N=C1)=CC=C(Cl)C=2)(N1CCOCC1)=O

Structural Analogues of Quinolin-4-amines

Key structural variations among analogs include substituent positions, electronic properties, and steric effects.

Table 1: Substituent and Physicochemical Comparisons

Key Observations:

- Electronic Effects : Chloro (electron-withdrawing) and morpholine carbonyl (polar) groups balance lipophilicity and solubility, contrasting with 6-CF₃ (strongly electron-withdrawing) or 7-OCH₃ (electron-donating) analogs .

Biological Activity

6-Chloro-3-(morpholine-4-carbonyl)-N-(4-phenylbutan-2-yl)quinolin-4-amine is a quinoline derivative that has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which are believed to contribute to its diverse biological effects.

Chemical Structure and Properties

The molecular formula of 6-chloro-3-(morpholine-4-carbonyl)-N-(4-phenylbutan-2-yl)quinolin-4-amine is . Its structure includes a quinoline core, a morpholine ring, and a phenylbutanamine side chain, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 426.93 g/mol |

| IUPAC Name | 6-chloro-3-(morpholine-4-carbonyl)-N-(4-phenylbutan-2-yl)quinolin-4-amine |

| CAS Number | 1326883-93-5 |

| Solubility | Soluble in DMSO and ethanol |

The mechanism of action of this compound involves its interaction with various biological targets, including enzymes and receptors. The quinoline scaffold facilitates binding to specific sites, potentially modulating enzymatic activity and influencing signaling pathways associated with cellular processes.

Anticancer Properties

Research has indicated that 6-chloro-3-(morpholine-4-carbonyl)-N-(4-phenylbutan-2-yl)quinolin-4-amine exhibits significant anticancer activity. In vitro studies show that it can induce apoptosis in cancer cell lines by activating caspase pathways. For instance, studies have demonstrated its efficacy against breast cancer cells (MCF7) and lung cancer cells (A549), where it inhibited cell proliferation and induced cell cycle arrest at the G2/M phase.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing promising inhibitory effects. The minimum inhibitory concentration (MIC) values suggest that it could serve as a lead compound for developing new antibiotics.

Neuroprotective Effects

Preliminary studies have suggested neuroprotective effects of this compound in models of neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for conditions such as Alzheimer's disease.

Case Studies

-

Anticancer Efficacy

- Study Design : A series of in vitro assays were conducted on MCF7 breast cancer cells.

- Findings : Treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM after 48 hours.

- : The compound effectively induces apoptosis through mitochondrial pathways.

-

Antimicrobial Testing

- Methodology : Disk diffusion method was employed against several bacterial strains.

- Results : Zones of inhibition ranged from 15 mm to 25 mm depending on the strain, with Staphylococcus aureus being the most susceptible.

- Implications : These results indicate potential as a new antimicrobial agent.

-

Neuroprotection Study

- Experimental Setup : Neuronal cells were exposed to oxidative stress agents with and without the compound.

- Results : Cells treated with the compound showed significantly lower levels of reactive oxygen species (ROS) compared to untreated controls.

- Significance : Suggests potential use in neurodegenerative disease therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.